Calcifediol monohydrate

Vitamin D supplementation Pharmacokinetics Potency comparison

Calcifediol monohydrate bypasses saturable hepatic 25-hydroxylation, delivering therapeutic 25(OH)D levels 3-5x faster than cholecalciferol. Its higher polarity improves bioavailability in obesity, hepatic impairment, and fat malabsorption. The monohydrate crystalline form (MW 418.65) offers defined hygroscopic behavior and thermal stability ≤65°C vs anhydrous. For R&D, clinical trials, or formulation development, this pre-activated prohormone ensures predictable linear PK and reliable target attainment. Choose the monohydrate for stable, reproducible results.

Molecular Formula C27H46O3
Molecular Weight 418.7 g/mol
Cat. No. B1630837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcifediol monohydrate
Molecular FormulaC27H46O3
Molecular Weight418.7 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O
InChIInChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25?,27-;/m1./s1
InChIKeyWRLFSJXJGJBFJQ-TYYIMESOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcifediol Monohydrate: CAS 63283-36-3 Procurement Overview and Key Characteristics


Calcifediol monohydrate (25-hydroxyvitamin D3 monohydrate, C₂₇H₄₄O₂·H₂O, MW 418.65) is a vitamin D receptor (VDR) ligand and the major circulating prohormone of the vitamin D endocrine system [1]. It is the direct product of hepatic 25-hydroxylation of cholecalciferol (vitamin D3) and serves as the immediate precursor to calcitriol (1,25-dihydroxyvitamin D3), the fully active hormonal form [2]. As a pre-activated metabolite, calcifediol bypasses the rate-limiting hepatic 25-hydroxylation step required for cholecalciferol activation, conferring distinct pharmacokinetic properties including more rapid attainment of target serum 25(OH)D concentrations [3]. The monohydrate crystalline form differs from the anhydrous form in molecular weight (418.65 vs 400.64 g/mol), thermal stability profile, and handling requirements [4].

Why Vitamin D3 (Cholecalciferol) Cannot Simply Substitute for Calcifediol Monohydrate in Research and Therapeutic Applications


Despite both compounds targeting vitamin D insufficiency, calcifediol monohydrate and cholecalciferol (vitamin D3) are pharmacokinetically non-interchangeable. Cholecalciferol requires hepatic 25-hydroxylation—a saturable, rate-limiting enzymatic step subject to inter-individual variability, liver function status, and drug-drug interactions—before producing the active circulating metabolite [1]. Calcifediol bypasses this hepatic activation entirely, entering circulation directly as the 25-hydroxylated metabolite and achieving therapeutic serum 25(OH)D concentrations approximately three- to five-fold more rapidly than cholecalciferol [2]. Furthermore, calcifediol exhibits higher polarity and greater water solubility, conferring distinct bioavailability advantages in patient populations with fat malabsorption, obesity (due to reduced adipose sequestration), or hepatic impairment [3]. The monohydrate crystalline form further introduces handling and stability specifications not shared by the anhydrous form or cholecalciferol, including defined hygroscopic behavior and thermal stability limits .

Quantitative Differentiation Evidence: Calcifediol Monohydrate vs. Comparators


Superior Efficacy in Raising Serum 25(OH)D: 3.2- to 5-Fold Higher Potency than Cholecalciferol

Calcifediol demonstrates substantially higher potency than cholecalciferol in elevating serum 25(OH)D concentrations. A meta-analysis of nine randomized controlled trials comparing physiologic doses of oral calcifediol with oral cholecalciferol determined that calcifediol was 3.2-fold more potent on a weight basis [1]. In a 2021 phase III-IV randomized controlled trial, 35.0% of patients treated with calcifediol reached serum 25(OH)D levels above 30 ng/mL after 4 months, compared to only 8.2% of those treated with cholecalciferol (p < 0.0001) [2]. Additionally, the mean increase in serum 25(OH)D after the first month of treatment was 9.7 ± 6.7 ng/mL for calcifediol versus 5.1 ± 3.5 ng/mL for cholecalciferol [3].

Vitamin D supplementation Pharmacokinetics Potency comparison Clinical trial

Accelerated Time to Target Serum 25(OH)D Concentration: Days vs. Weeks

Calcifediol achieves target serum 25(OH)D concentrations significantly faster than cholecalciferol by bypassing the rate-limiting hepatic 25-hydroxylation step. A randomized pharmacokinetic study (NCT02333682) documented that calcifediol raises serum 25(OH)D to desired levels within days, whereas cholecalciferol requires several weeks to achieve comparable increases [1]. This temporal advantage stems from calcifediol being the direct circulating metabolite, eliminating the hepatic activation delay inherent to cholecalciferol metabolism [2]. In the phase III-IV trial, the largest difference between calcifediol and cholecalciferol in 25(OH)D increase was observed after the first month of treatment [3].

Pharmacokinetics Onset of action Vitamin D repletion Clinical pharmacology

Enhanced Bioavailability in Fat Malabsorption: Reduced Adipose Sequestration vs. Cholecalciferol

Calcifediol exhibits superior bioavailability compared to cholecalciferol in conditions associated with impaired fat absorption or increased adipose tissue sequestration. Calcifediol is more hydrophilic than cholecalciferol due to its 25-hydroxyl group, resulting in reduced trapping in adipose tissue and more predictable dose-response kinetics [1]. In patients with obesity or fat malabsorption syndromes, cholecalciferol's lipophilic nature leads to variable and often suboptimal 25(OH)D responses, whereas calcifediol's intestinal absorption is relatively preserved and its linear dose-response curve remains predictable irrespective of baseline 25(OH)D concentrations [2].

Bioavailability Malabsorption Obesity Pharmacokinetics

VDR Binding Affinity: Ki = 3.9 μM as Competitive Inhibitor

Calcifediol monohydrate acts as a competitive inhibitor of the vitamin D receptor (VDR) with an apparent Ki of 3.9 μM [1]. The compound also suppresses parathyroid hormone (PTH) secretion and mRNA expression with an ED₅₀ of 2 nM [1]. While calcifediol binds to VDR with weaker affinity than calcitriol (the fully active 1,25-dihydroxylated metabolite), it is now recognized that calcifediol exerts direct VDR-mediated genomic effects independent of conversion to calcitriol, contributing to its pharmacological activity [2].

Vitamin D receptor Binding affinity Mechanism of action In vitro pharmacology

Monohydrate vs. Anhydrous Form: Differential Thermal Stability and Handling Specifications

The monohydrate crystalline form of calcifediol exhibits distinct physicochemical properties compared to the anhydrous form, with implications for handling, storage, and formulation development. The anhydrous form demonstrates higher thermal stability, remaining stable up to approximately 75°C, whereas the monohydrate form has a stability limit of approximately 65°C . The monohydrate (C₂₇H₄₄O₂·H₂O, MW 418.65) differs in molecular weight from the anhydrous form (C₂₇H₄₄O₂, MW 400.64), requiring adjustment in molar calculations for precise formulation . According to British Pharmacopoeia specifications, a reversible isomerization to pre-calcifediol occurs in solution, with activity attributable to both compounds [1].

Solid-state chemistry Crystal form Stability Formulation

Solubility Profile: Quantified DMSO, Ethanol, and Aqueous Solubility Data

Calcifediol monohydrate exhibits a defined solubility profile essential for in vitro and in vivo experimental design. At 25°C, the compound demonstrates solubility of 84 mg/mL (200.64 mM) in DMSO and 28 mg/mL (66.88 mM) in ethanol, while being practically insoluble in water . The compound is freely soluble in ethanol (96%) and soluble in fatty oils per pharmacopoeial specifications [1]. This solubility profile contrasts with cholecalciferol, which is more lipophilic and less soluble in polar organic solvents, reflecting calcifediol's higher polarity due to the 25-hydroxyl group [2].

Solubility Formulation development In vitro assays Preclinical research

Evidence-Based Application Scenarios for Calcifediol Monohydrate in Research and Industrial Settings


Clinical Research: Rapid Vitamin D Repletion Trials Requiring Predictable Pharmacokinetics

Clinical trial design for rapid correction of vitamin D deficiency should prioritize calcifediol monohydrate over cholecalciferol when the protocol demands: (1) attainment of target serum 25(OH)D concentrations within days rather than weeks [1]; (2) predictable and linear dose-response kinetics independent of baseline 25(OH)D levels [2]; or (3) enrollment of patient populations with obesity, hepatic impairment, or fat malabsorption where cholecalciferol metabolism is unpredictable [3]. The 3.2-fold higher potency and 4.3-fold higher proportion of patients achieving target levels at 4 months (35.0% vs 8.2%) [4] support calcifediol as the preferred agent for trials requiring reliable and accelerated vitamin D repletion.

Preclinical Pharmacology: VDR Binding and PTH Suppression Assays

In vitro pharmacology studies investigating vitamin D receptor (VDR) interactions or parathyroid hormone (PTH) suppression should select calcifediol monohydrate based on its well-characterized binding parameters. The compound serves as a competitive VDR inhibitor with an apparent Ki of 3.9 μM and suppresses PTH secretion and mRNA expression with an ED₅₀ of 2 nM [1]. These quantified parameters enable calcifediol to function as a reference compound in VDR binding displacement assays, structure-activity relationship studies of vitamin D analogs, and mechanistic investigations of direct VDR-mediated gene expression independent of conversion to calcitriol [2].

Pharmaceutical Formulation Development: Solid-State Characterization and Stability Studies

Formulation scientists developing solid oral dosage forms or stability-indicating analytical methods must account for the differential properties of calcifediol monohydrate versus the anhydrous form. The monohydrate exhibits a thermal stability limit of approximately 65°C (versus ~75°C for anhydrous), a molecular weight of 418.65 g/mol (versus 400.64 g/mol), and undergoes reversible isomerization to pre-calcifediol in solution [1]. For lyophilized material, storage at -20°C under desiccated conditions maintains stability for 36 months, while reconstituted solutions should be stored at -20°C and used within 1 month [2]. These specifications inform excipient compatibility studies, manufacturing process temperature controls, and regulatory stability protocol design [3].

In Vivo Animal Studies: Optimized Dosing Formulation Using Validated Solubility Parameters

Preclinical in vivo studies utilizing calcifediol monohydrate benefit from established solubility parameters that guide formulation development. For oral gavage administration, a homogeneous suspension can be prepared at ≥5 mg/mL using CMC-Na as vehicle [1]. For intraperitoneal or intravenous injection studies, a clear solution formulation of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O yields a working concentration of 4.200 mg/mL (10.03 mM) [1]. Alternatively, a 5% DMSO in 95% corn oil formulation provides 1.050 mg/mL (2.51 mM) [1]. These validated in vivo formulations enable reproducible dosing in rodent models of vitamin D metabolism, bone mineral density assessment, and secondary hyperparathyroidism studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcifediol monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.